RU-Traak-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

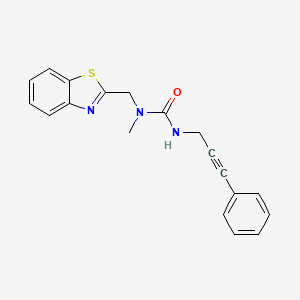

1-(1,3-benzothiazol-2-ylmethyl)-1-methyl-3-(3-phenylprop-2-ynyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-22(14-18-21-16-11-5-6-12-17(16)24-18)19(23)20-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,13-14H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQVUMDINCCARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC2=CC=CC=C2S1)C(=O)NCC#CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of RU-Traak-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-Traak-2 is a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel, a member of the two-pore domain potassium (K2P) channel family. This document provides a comprehensive overview of the mechanism of action of this compound, including its selectivity profile, the experimental protocols used for its characterization, and its putative binding site. The information presented herein is intended to serve as a technical resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

Introduction to TRAAK Channels

TRAAK (KCNK4 or K2P4.1) is a mechanosensitive potassium channel predominantly expressed in the nervous system.[1] As a "leak" potassium channel, TRAAK contributes to the regulation of the resting membrane potential and cellular excitability.[2] These channels are activated by a variety of physical and chemical stimuli, including mechanical stretch of the cell membrane, temperature, and polyunsaturated fatty acids like arachidonic acid.[2][3] Given their role in neuronal function, TRAAK channels have emerged as potential therapeutic targets for a range of neurological disorders. The development of selective pharmacological tools, such as this compound, is crucial for elucidating the physiological and pathophysiological roles of these channels.

Mechanism of Action of this compound

This compound functions as a reversible inhibitor of the TRAAK potassium channel. Its inhibitory action leads to a reduction in potassium ion efflux through the channel, thereby depolarizing the cell membrane. This modulation of ion flow can alter neuronal excitability.

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of membrane potential by potassium leak currents. By blocking the TRAAK channel, this compound directly interferes with this pathway.

Putative Binding Site

While the precise binding site of this compound on the TRAAK channel has not been definitively determined through co-crystallization studies, insights can be drawn from research on related polynuclear ruthenium amine compounds, such as ruthenium red (RuR). Studies on other K2P channels have identified a "Keystone inhibitor site" located under the channel's extracellular cap domain.[4][5][6] This site, formed by acidic residues, is where RuR is proposed to bind, acting as a "finger in the dam" to block the ion conduction pathway.[4][5][6] Given that this compound is also a ruthenium-containing compound, it is hypothesized to interact with a similar binding pocket on the TRAAK channel.

Quantitative Data: Selectivity and Potency

This compound was identified through a high-throughput screen using a liposome flux assay and its activity was subsequently validated by electrophysiology.[7] The following table summarizes the inhibitory activity of this compound against the TRAAK channel and its selectivity against other potassium channels.

| Channel | Channel Subfamily | Inhibition by this compound (at 10 µM) | IC50 (LFA) | Reference |

| TRAAK (K2P4.1) | K2P | Yes | ~2 µM | [7][8] |

| TWIK-1 (K2P1.1) | K2P | Yes | - | [7][8] |

| TASK-1 (K2P3.1) | K2P | Yes | - | [7][8] |

| TRESK (K2P18.1) | K2P | Yes | - | [7][8] |

| Kv1.2 | Voltage-gated K+ | No | - | [7][8] |

| Slo1 (BK) | Ca2+-activated K+ | No | - | [7][8] |

| GIRK2 | G-protein-coupled inwardly-rectifying K+ | No | - | [7][8] |

Note: The IC50 value from the Liposome Flux Assay (LFA) is semi-quantitative and may differ from values obtained through direct electrophysiological measurements. The LFA IC50 often appears higher than the electrophysiological IC50 due to the nature of the assay.[7]

Experimental Protocols

The characterization of this compound involved a combination of a novel high-throughput screening method and traditional electrophysiological techniques.

Liposome Flux Assay (LFA) for High-Throughput Screening

This cell-free assay enables the rapid screening of compounds for their ability to modulate the activity of purified and reconstituted potassium channels.

References

- 1. KCNK4 - Wikipedia [en.wikipedia.org]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. researchgate.net [researchgate.net]

- 4. Polynuclear Ruthenium Amines Inhibit K2P Channels via a "Finger in the Dam" Mechanism. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Polynuclear Ruthenium Amines Inhibit K2P Channels via a "Finger in the Dam" Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

RU-Traak-2: A Technical Guide to its Discovery and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial development of RU-Traak-2, a selective and reversible inhibitor of the TRAAK potassium channel. The information presented herein is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction to TRAAK and the Need for Selective Inhibitors

The TWIK-related arachidonic acid-stimulated K+ channel (TRAAK), encoded by the KCNK4 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are critical in setting the resting membrane potential and regulating cellular excitability in various tissues, particularly in the nervous system. TRAAK is a mechanosensitive channel, responding to physical stimuli such as membrane stretch, as well as chemical signals like arachidonic acid.[1][2] The unique physiological roles of TRAAK have implicated it in processes such as pain perception, mechanosensation, and neuroprotection.

Despite its therapeutic potential, the study of TRAAK's precise biological functions has been hampered by a lack of potent and selective pharmacological modulators.[2] The discovery of this compound provided a valuable chemical tool to probe the physiological and pathophysiological roles of this elusive channel.

Discovery of this compound

This compound was identified through an innovative high-throughput screening (HTS) campaign utilizing a novel cell-free, liposome-based flux assay (LFA).[2][3] This assay format offered significant advantages over traditional electrophysiology and cell-based assays in terms of throughput, cost, and the ability to directly target the channel protein.

A library of 300,000 small molecules was screened, leading to the identification of two distinct inhibitors of the mouse TRAAK channel: RU-Traak-1 and this compound.[2] Of the two, this compound was distinguished by its complete reversibility, a desirable characteristic for a pharmacological tool.[2][3]

High-Throughput Screening Workflow

The screening process for identifying this compound involved a multi-step workflow designed to identify and validate true positive hits.

Mechanism of Action and Pharmacological Properties

This compound functions as a direct inhibitor of the TRAAK potassium channel. Its primary mechanism involves the blockade of potassium ion flux through the channel pore, thereby altering the membrane potential of the cell.

Reversibility

A key characteristic of this compound is its complete reversibility.[2][3] This property allows for more precise experimental control, as its inhibitory effect can be washed out, enabling the study of acute channel blockade. This contrasts with its sister compound, RU-Traak-1, which exhibits poor reversibility.[2]

Potency and Efficacy

The potency of this compound was determined using both the liposome flux assay and electrophysiological recordings. The quantitative data for its inhibitory activity are summarized in the table below.

| Assay Type | Cell Type | Parameter | Value (µM) | Reference |

| Liposome Flux Assay | N/A (Cell-Free) | IC50 | ~10 | [2] |

| Whole-Cell Patch Clamp | CHO cells | Inhibition at 10 µM | Significant current reduction | [2] |

| Table 1: Potency of this compound against TRAAK Channel |

Selectivity Profile

This compound was profiled against a panel of other potassium channels to determine its selectivity. While it demonstrated a clear preference for TRAAK, some cross-reactivity with other members of the K2P channel family was observed.

| Channel | Subfamily | Inhibition by this compound | Reference |

| TRAAK (K2P4.1) | TREK | Yes | [2][4] |

| TWIK-1 (K2P1.1) | TWIK | Yes | [4][5] |

| TASK-1 (K2P3.1) | TASK | Yes | [4][5] |

| TRESK (K2P18.1) | TRESK | Yes | [4][5] |

| Kv1.2 | Voltage-gated (Kv) | No | [2][6] |

| Slo1 (BK) | Calcium-activated (KCa) | No | [2][6] |

| GIRK2 | G-protein-coupled (Kir) | No | [2][6] |

| Table 2: Selectivity Profile of this compound |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Liposome Flux Assay (LFA)

This cell-free assay was central to the high-throughput screening campaign that identified this compound.[2][3]

-

Protein Purification and Reconstitution: Purified TRAAK channel protein is reconstituted into lipid vesicles (liposomes) in the presence of a high concentration of potassium chloride (KCl).

-

Assay Initiation: The liposomes are rapidly diluted into a solution with a high concentration of sodium chloride (NaCl), creating a strong electrochemical gradient favoring K+ efflux.

-

Ionophore Addition: The proton ionophore carbonyl cyanide m-chlorophenylhydrazone (CCCP) is added. This allows for the influx of H+ ions to electrically counterbalance the efflux of K+ ions through open TRAAK channels.[2][3]

-

Fluorescence Detection: The influx of H+ is monitored by the quenching of a pH-sensitive fluorescent dye, 9-amino-6-chloro-2-methoxyacridine (ACMA), which is pre-loaded into the assay buffer.[2][3]

-

Inhibitor Measurement: The rate of fluorescence quenching is proportional to the activity of the TRAAK channels. The addition of an inhibitor like this compound blocks K+ efflux, thereby reducing the rate of H+ influx and fluorescence quenching.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to validate the inhibitory activity of this compound in a cellular context.[2]

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are transiently transfected with a plasmid encoding the mouse TRAAK channel.

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution. The internal solution is formulated to mimic the intracellular ionic environment and contains (in mM): 150 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.4 with KOH.

-

Recording: A transfected CHO cell is identified, and a high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Protocol: The cell is held at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit TRAAK currents.

-

Compound Application: this compound is applied to the external solution bathing the cell. The external solution contains (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Data Acquisition and Analysis: The resulting currents are recorded before and after the application of this compound to quantify the degree of inhibition.

Development Status and Future Directions

As of the latest available information, this compound is classified as a research tool with no reported clinical development.[1] Its primary utility lies in its ability to selectively and reversibly inhibit the TRAAK channel, facilitating the investigation of the channel's role in various physiological and pathological processes.

Future research directions may include:

-

Structure-Activity Relationship (SAR) Studies: To improve the potency and selectivity of the this compound scaffold.

-

In Vivo Studies: To investigate the effects of TRAAK inhibition in animal models of pain, neurodegenerative diseases, and other conditions where the channel is implicated.

-

Mechanism of Inhibition Studies: To elucidate the precise binding site and molecular mechanism by which this compound blocks the TRAAK channel.

The discovery of this compound represents a significant advancement in the pharmacology of K2P channels, providing a much-needed tool for the scientific community to unravel the complexities of TRAAK function.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reversible | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

RU-TRAAK-2: A Technical Guide to a Reversible TRAAK Channel Inhibitor

Disclaimer: Contrary to the topic's premise of RU-TRAAK-2 as a TRAAK channel activator, all available scientific and commercial data indicates that this compound is a reversible inhibitor of the TRAAK (K2P4.1) potassium channel. This guide will therefore detail its properties and function as an inhibitor.

Introduction

This compound is a small molecule that has been identified as a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel.[1][2] TRAAK channels, encoded by the KCNK4 gene, are members of the two-pore domain potassium (K2P) channel family. These channels are predominantly expressed in the nervous system and play a crucial role in establishing the resting membrane potential and regulating neuronal excitability.[3] They are mechanosensitive and are activated by physical stimuli such as membrane stretch, as well as chemical stimuli like polyunsaturated fatty acids (e.g., arachidonic acid) and temperature changes.[3][4] The discovery of specific modulators for these channels, such as this compound, is pivotal for dissecting their physiological roles and exploring their therapeutic potential.

Chemical Structure and Properties

This compound is a synthetic organic compound. Its chemical identity and key properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N-(benzo[d]thiazol-2-ylmethyl)-N-(prop-2-yn-1-yl)benzamide |

| CAS Number | 1210538-56-9 |

| Molecular Formula | C19H17N3OS |

| SMILES | O=C(NCC#CC1=CC=CC=C1)N(CC2=NC3=CC=CC=C3S2)C |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 335.42 g/mol | [1] |

| Appearance | Solid, white to yellow | MedchemExpress |

| Solubility | Soluble in DMSO | MedchemExpress |

| Purity | >98% | [5] |

| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months | [5] |

A notable feature of this compound's structure is the presence of an alkyne group, which makes it a reagent suitable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This allows for the covalent linkage of this compound to other molecules containing an azide group, a property that can be exploited for various experimental applications, such as target identification and localization studies.

Biological Activity and Mechanism of Action

This compound is a completely reversible inhibitor of the TRAAK channel.[1][2] It exhibits selectivity for TRAAK over other non-K2P channels such as Kv1.2, Slo1, and GIRK2.[1][2] The inhibitory action of this compound has been noted to extend to other K2P channels, including TWIK-1 (K2P1.1), TASK-1 (K2P3.1), and TRESK (K2P18.1).[6]

The precise mechanism by which this compound inhibits the TRAAK channel has not been extensively detailed in publicly available literature. However, its identification likely stemmed from high-throughput screening assays designed to find modulators of K+ channels.

Signaling Pathway Context: TRAAK Channel Function

To understand the impact of an inhibitor like this compound, it is essential to visualize the role of the TRAAK channel in cellular signaling. The following diagram illustrates the general function of the TRAAK channel in response to stimuli and its effect on neuronal excitability. Inhibition by this compound would counteract these processes.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

RU-Traak-2: A Reversible Inhibitor of the TRAAK Potassium Channel

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The TWIK-related arachidonic acid-stimulated K+ channel (TRAAK), encoded by the KCNK4 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are critical regulators of the neuronal resting membrane potential and cellular excitability.[1][2][3] TRAAK is a mechanosensitive and thermosensitive channel, activated by physical stimuli such as membrane stretch and temperature, as well as chemical stimuli like polyunsaturated fatty acids (e.g., arachidonic acid).[1][3][4] Its role in nociception, neuroprotection, and anesthesia has made it a significant target for pharmacological modulation. RU-Traak-2 has emerged as a valuable tool for studying the physiological and pathological roles of TRAAK, acting as a reversible inhibitor of the channel. This guide provides a comprehensive overview of this compound, including its effects on TRAAK and other channels, detailed experimental protocols for its characterization, and insights into the signaling pathways governing TRAAK function.

This compound: Quantitative Data

Currently, specific IC50 values for this compound against TRAAK and other K2P channels are not widely reported in publicly available scientific literature. However, qualitative and semi-quantitative data from electrophysiological studies provide insights into its inhibitory effects.

One study demonstrated that 10 or 20 µM of a compound referred to as RU2, which is understood to be this compound, blocked approximately 20% of the outward K+ current in rat nodes of Ranvier at 32-37°C.[5] It is important to note that this compound also exhibits activity against other K2P channels, including TRESK and TASK-3, indicating it is not entirely specific for TRAAK.[5] Further research is required to establish a detailed quantitative profile of this compound across the K2P channel family.

Table 1: Summary of this compound Activity

| Channel Target | Reported Effect | Concentration | Cell System | Reference |

| TRAAK (KCNK4) | Reversible inhibition of outward K+ current | 10-20 µM | Rat Nodes of Ranvier | [5] |

| TRESK (KCNK18) | RU2-sensitive component observed | Not specified | Rat Nodes of Ranvier | [5] |

| TASK-3 (KCNK9) | RU2-sensitive component observed | Not specified | Rat Nodes of Ranvier | [5] |

| Non-K2P Channels (Kv1.2, Slo1, GIRK2) | No reported activity | Not specified | Not specified | [6][7][8] |

Experimental Protocols

The primary method for characterizing the inhibitory effect of this compound on TRAAK channels is through electrophysiological recordings. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is a robust system for expressing and studying ion channels.

Two-Electrode Voltage Clamp (TEVC) Protocol for TRAAK Channel Inhibition Assay

1. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate stage V-VI oocytes from female Xenopus laevis.

-

Prepare complementary RNA (cRNA) for the human TRAAK channel by in vitro transcription from linearized DNA.

-

Inject approximately 50 nl of TRAAK cRNA (at a concentration of 0.1-10 ng/µl) into each oocyte.

-

Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

-

Place an oocyte in the recording chamber perfused with a standard bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit TRAAK currents.

-

Record baseline TRAAK currents.

3. Application of this compound and Data Analysis:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the bath solution immediately before use.

-

Perfuse the recording chamber with the this compound containing solution.

-

Record TRAAK currents in the presence of the inhibitor at various concentrations.

-

To determine the reversibility of inhibition, wash out the compound by perfusing with the standard bath solution and record the recovery of the current.

-

Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before, during, and after the application of this compound.

-

Calculate the percentage of inhibition for each concentration. If sufficient data points are available, fit the concentration-response data to a Hill equation to determine the IC50 value.

Signaling Pathways and Regulatory Mechanisms of TRAAK

The activity of the TRAAK channel is modulated by a variety of physical and chemical signals. Understanding these pathways is crucial for interpreting the effects of inhibitors like this compound.

Experimental Workflow for Investigating TRAAK Regulation

The following workflow outlines the general steps to investigate the regulation of TRAAK channels.

Caption: Experimental workflow for studying TRAAK channel modulation.

Signaling Pathway of TRAAK Channel Regulation

TRAAK channel activity is primarily regulated by direct physical and chemical changes in the cell membrane rather than complex intracellular signaling cascades involving second messengers and protein kinases.

Caption: Regulatory inputs and downstream effects of TRAAK channel activity.

Unlike its close relatives TREK-1 and TREK-2, the TRAAK channel is not significantly modulated by G-protein coupled receptor (GPCR) signaling pathways involving protein kinase A (PKA) or protein kinase C (PKC).[1] This relative insensitivity to common intracellular signaling cascades highlights the importance of direct membrane-delimited regulation for TRAAK function.

Conclusion

This compound serves as a valuable, reversible inhibitor for the investigation of TRAAK channel function. While its selectivity profile is not fully characterized, it provides a means to probe the roles of TRAAK and related K2P channels in cellular excitability and signaling. The experimental protocols outlined in this guide, particularly the TEVC method, offer a robust framework for quantifying the effects of this compound and other potential modulators. A clearer understanding of the quantitative pharmacology of this compound, including its IC50 values across a range of K2P channels, will be essential for its precise application in future research and drug development endeavors. The unique regulatory mechanisms of the TRAAK channel, primarily governed by the physical and chemical state of the lipid bilayer, distinguish it from other K2P channels and underscore its role as a direct sensor of the cellular environment.

References

- 1. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 3. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermosensitivity of the two-pore domain K+ channels TREK-2 and TRAAK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier | eLife [elifesciences.org]

- 6. This compound |CAS:1210538-56-9 Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. xcessbio.com [xcessbio.com]

Unraveling the Selectivity of RU-TRAAK-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of RU-TRAAK-2, a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel. This document details the available quantitative data on its inhibitory activity, outlines the key experimental protocols for its characterization, and visualizes the associated workflows.

Introduction to this compound

This compound is a small molecule inhibitor of the two-pore domain potassium (K2P) channel TRAAK (KCNK4).[1] K2P channels are crucial for establishing and maintaining the resting membrane potential in a variety of cell types, making them attractive therapeutic targets for a range of neurological and cardiovascular disorders. This compound has been utilized as a pharmacological tool to investigate the physiological roles of TRAAK channels. Understanding its selectivity profile is paramount for the accurate interpretation of experimental results and for assessing its potential as a therapeutic agent.

Selectivity Profile of this compound

The selectivity of this compound has been a subject of investigation, with some conflicting reports in the available literature. While it is established as a potent TRAAK inhibitor, its activity against other K2P channels and unrelated ion channels requires careful consideration.

Quantitative Data

Published data on the inhibitory concentrations (IC50) of this compound against a broad panel of ion channels is limited. The following table summarizes the currently available quantitative information.

| Target Ion Channel | Channel Family | IC50 (µM) | Reference |

| TRAAK (K2P4.1) | K2P | ~1 | [2] |

| TWIK-1 (K2P1.1) | K2P | Data not available | [3] |

| TASK-1 (K2P3.1) | K2P | Data not available | [3] |

| TRESK (K2P18.1) | K2P | Data not available | [3] |

| Kv1.2 | Voltage-gated K+ | No activity | [1] |

| Slo1 (BK) | Ca2+-activated K+ | No activity | [1] |

| GIRK2 | G-protein-coupled inwardly-rectifying K+ | No activity | [1] |

Note: While some sources indicate that this compound inhibits TWIK-1, TASK-1, and TRESK, specific IC50 values from primary literature are not currently available.[3] Further research is required to fully quantify the selectivity profile across the K2P channel family.

Experimental Protocols

The characterization of this compound's selectivity involves a variety of biophysical and electrophysiological techniques. The following sections provide detailed methodologies for key experiments.

Liposome Flux Assay (LFA)

This cell-free assay is a high-throughput method to assess the activity of ion channels reconstituted into artificial lipid vesicles. It measures the flux of ions across the liposome membrane, which can be modulated by inhibitors like this compound.

Principle: Purified TRAAK channels are incorporated into liposomes loaded with a high concentration of potassium ions (K+). These proteoliposomes are then diluted into a K+-free solution, creating a strong electrochemical gradient. The addition of a protonophore (e.g., CCCP) allows for the influx of protons (H+) to balance the charge as K+ exits through the open TRAAK channels. This influx of H+ quenches the fluorescence of a pH-sensitive dye (e.g., 9-amino-6-chloro-2-methoxyacridine, ACMA) trapped within the liposomes. The rate of fluorescence quenching is proportional to the K+ flux and thus the activity of the TRAAK channels.

Detailed Protocol:

-

Proteoliposome Preparation:

-

Solubilize purified TRAAK protein and lipids (e.g., POPE:POPG) in a detergent-containing buffer (e.g., 35 mM CHAPS, 450 mM KCl, 10 mM HEPES, pH 7.4).

-

Remove the detergent by passing the mixture through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a high KCl internal buffer (e.g., 150 mM KCl, 20 mM HEPES, pH 7.5). This results in the formation of proteoliposomes with encapsulated K+.

-

-

Assay Execution (96-well plate format):

-

Add 10 µL of the proteoliposome suspension to each well of a black 96-well plate.

-

Prepare the external buffer containing the fluorescent dye ACMA (e.g., 150 mM NMDG, 20 mM HEPES, pH 7.5, and 1 µM ACMA).

-

Add 190 µL of the external buffer to each well containing the proteoliposomes.

-

Measure the baseline fluorescence using a plate reader (Excitation: ~410 nm, Emission: ~480 nm).

-

Initiate the K+ flux by adding the protonophore CCCP (final concentration ~1 µM).

-

Immediately begin kinetic fluorescence readings to monitor the quenching of ACMA fluorescence over time.

-

To determine the maximum fluorescence quench (representing 100% ion flux), add the K+ ionophore valinomycin at the end of the experiment.

-

For inhibitor studies, pre-incubate the proteoliposomes with varying concentrations of this compound before initiating the flux with CCCP.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching for each concentration of this compound.

-

Normalize the rates to the control (no inhibitor) and plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in living cells expressing the target channel. It is the gold standard for characterizing the effects of pharmacological agents on ion channel function.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell overexpressing TRAAK channels (e.g., CHO or HEK293 cells). The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the resulting ionic current flowing through the open TRAAK channels is recorded. The application of this compound will lead to a reduction in this current.

Detailed Protocol:

-

Cell Preparation:

-

Culture CHO or HEK293 cells stably or transiently expressing the human TRAAK channel.

-

Plate the cells onto glass coverslips 24-48 hours before the experiment.

-

-

Solutions:

-

External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA, pH adjusted to 7.2 with KOH.

-

-

Recording Procedure:

-

Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane by applying gentle suction.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps or ramps to elicit TRAAK currents.

-

Record baseline currents.

-

Perfuse the cell with the external solution containing this compound at various concentrations and record the resulting currents.

-

Wash out the compound to check for reversibility.

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude at a specific voltage in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Construct a dose-response curve and determine the IC50 value.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is particularly useful for studying ion channels that are expressed at high levels in a heterologous system. The large size of Xenopus laevis oocytes allows for the stable recording of macroscopic currents.

Principle: cRNA encoding the TRAAK channel is injected into Xenopus oocytes. After a period of protein expression, two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level. The current required to maintain this voltage is a measure of the total ionic current flowing across the oocyte membrane, which is dominated by the expressed TRAAK channels.

Detailed Protocol:

-

Oocyte Preparation:

-

Harvest and defolliculate oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNA encoding the human TRAAK channel.

-

Incubate the oocytes for 2-7 days to allow for channel expression.

-

-

Solutions:

-

Recording Solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.6 with NaOH.

-

Electrode Solution: 3 M KCl.

-

-

Recording Procedure:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Pull two microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Impale the oocyte with both the voltage-sensing and current-injecting electrodes.

-

Clamp the oocyte membrane at a holding potential (e.g., -80 mV) and apply a series of voltage steps to record the current-voltage relationship of the TRAAK channels.

-

Record baseline currents.

-

Perfuse the oocyte with the recording solution containing different concentrations of this compound.

-

Record the steady-state currents at each concentration.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage for each concentration of this compound.

-

Normalize the currents to the baseline and calculate the percentage of inhibition.

-

Generate a dose-response curve and calculate the IC50 value.

-

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols described above.

Caption: Workflow for the Liposome Flux Assay to determine the inhibitory activity of this compound.

Caption: Workflow for Whole-Cell Patch Clamp electrophysiology to characterize this compound.

Conclusion

This compound is a valuable tool for studying the function of the TRAAK potassium channel. This guide provides the available data on its selectivity and detailed protocols for its characterization. It is important to note that while this compound shows selectivity for TRAAK over some non-K2P channels, its activity against other members of the K2P family requires further quantitative investigation. Researchers utilizing this compound should be mindful of its potential off-target effects and employ appropriate control experiments to validate their findings. Future studies establishing a comprehensive selectivity profile will be crucial for the continued use and potential therapeutic development of this compound and related molecules.

References

The role of TRAAK channels in neuronal excitability

An In-depth Technical Guide on the Role of TRAAK Channels in Neuronal Excitability

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The TWIK-related arachidonic acid-activated K+ channel (TRAAK), also known as KCNK4 or K2P4.1, is a member of the two-pore domain potassium (K2P) channel family. These channels are critical regulators of neuronal excitability, primarily by contributing to the background or "leak" potassium currents that stabilize the resting membrane potential.[1][2] Expressed almost exclusively in the nervous system, TRAAK channels are polymodal, meaning their activity is dynamically regulated by a variety of physical and chemical stimuli, including mechanical force, temperature, and lipids.[3] This unique gating profile allows neurons to integrate multiple physiological signals, influencing action potential firing rates and sensory transduction. Structurally, TRAAK forms a dimer with a distinctive extracellular helical cap and lateral portals that expose the ion conduction pathway to the lipid bilayer, a key feature for its sensitivity to membrane properties.[1][3] Its strategic localization at the nodes of Ranvier in myelinated axons underscores its importance in ensuring the fidelity of saltatory conduction.[4][5] Dysregulation of TRAAK is implicated in pathological states such as pain and mechanical allodynia, making it a compelling target for novel therapeutic development.[6][7] This guide provides a comprehensive overview of the molecular structure, gating mechanisms, physiological roles, and experimental investigation of TRAAK channels.

Molecular Architecture and Structure

TRAAK channels, like all K2P channels, are dimers. Each subunit (protomer) contains two pore-forming P-loops, meaning the dimer has a total of four P-loops arranged around a central ion conduction pore, creating a pseudo-tetrameric structure.[1][3]

Key structural features revealed by X-ray crystallography include:

-

Dimeric Assembly: Two TRAAK protomers come together to form a single, functional K+ channel.[1]

-

Extracellular Cap: A prominent, 35 Å tall helical cap sits on the extracellular side. This structure creates a bifurcated entryway to the pore and is responsible for the insensitivity of K2P channels to common potassium channel toxins.[1][3]

-

Selectivity Filter: The canonical K+ selectivity filter sequence (TVGYG) is present in each P-loop, ensuring high fidelity for K+ ions over other cations like Na+.[1]

-

Inner Helices and Gating: The channel gate is formed by the inner helices (TM4). Conformational changes in these helices control ion flow.[8][9]

-

Lateral Fenestrations: Unique to mechanosensitive K2P channels like TRAAK and TREK-1 are lateral openings or "fenestrations" that connect the central cavity of the channel directly to the inner leaflet of the lipid bilayer. These openings are critical for the channel's regulation by lipids and its mechanosensitivity.[8][9][10]

Polymodal Gating and Regulation

TRAAK activity is not significantly dependent on voltage but is exquisitely sensitive to a range of physical and chemical stimuli.[1] This polymodal gating allows it to function as a cellular sensor.

Mechanosensitivity

TRAAK is a primary mechanosensitive ion channel, gated directly by physical force transmitted through the lipid bilayer.[8][11]

-

Mechanism: Membrane stretch or tension is believed to favor the conductive (open) state of the channel. The transition from the non-conductive to the conductive state involves a significant expansion in the channel's cross-sectional area within the membrane.[8][9][10] This area change means that applying tension to the membrane (-γΔA) provides the energy to favor the open state.

-

Lipid-Gating Model: A prevailing model suggests that in the resting (non-conductive) state, an acyl chain from a lipid molecule enters the channel's central cavity through the lateral fenestrations, physically occluding the ion pathway.[8][9][11] The conformational change induced by membrane stretch seals these fenestrations, preventing lipid block and allowing K+ ions to flow.[8][9]

Thermosensitivity

TRAAK is also a thermosensor, activated by warmth.

-

Activation Range: Channel activity increases significantly with temperatures rising from ~14°C to 42°C, with maximal activation typically observed between 37°C and 42°C.[7][12][13] This property allows TRAAK to contribute to the perception of both warm and cold temperatures by setting the excitability threshold of sensory neurons.[7][13]

-

Patch-Excision Effect: Interestingly, the robust thermosensitivity observed in whole-cell recordings is lost or even reversed in excised membrane patches, suggesting that cell integrity and likely the interaction with other cellular components are necessary for this mode of regulation.[14]

Regulation by Lipids

TRAAK activity is strongly modulated by the composition of the surrounding lipid bilayer.

-

Polyunsaturated Fatty Acids (PUFAs): PUFAs, such as arachidonic acid (AA) and docosahexaenoic acid (DHA), are potent activators of TRAAK.[1][12] This activation is direct and structurally specific, as saturated fatty acids have no effect.[12]

-

Phospholipids: The channel is activated by various phospholipids, with phosphatidic acid (PA) showing particularly high affinity and a dose-dependent activating effect.[15][16] In contrast, phosphatidylinositol 4,5-bisphosphate (PIP2) has been shown to be an inhibitor of related TREK channels and also affects TRAAK.[12][17]

Pharmacology

The pharmacology of TRAAK is still developing, with a notable lack of highly specific blockers.

-

Insensitivity: TRAAK is insensitive to classical K+ channel blockers like tetraethylammonium (TEA) and 4-aminopyridine (4-AP).[12]

-

Inhibitors: It can be partially inhibited by Ba2+ and the experimental compound RU2.[4][12]

-

Activators: Besides lipids, certain volatile anesthetics (e.g., isoflurane, halothane) activate the related TREK-1 and TREK-2 channels but not TRAAK.[12]

Role in Neuronal Excitability

By conducting an outward K+ current, TRAAK activation drives the membrane potential towards the negative equilibrium potential for K+ (approx. -90 mV). This hyperpolarizing influence is fundamental to its role in controlling neuronal excitability.[2][12]

-

Setting Resting Membrane Potential: As a "leak" channel, TRAAK is active at rest and contributes to setting the resting membrane potential of neurons. A more negative resting potential increases the electrical gradient for depolarizing stimuli, making it more difficult for a neuron to reach the threshold for firing an action potential.[1][3]

-

Modulating Action Potential Firing: By opposing depolarization, TRAAK acts as a brake on neuronal firing.[2][12] Increased TRAAK activity will decrease the firing frequency in response to a sustained stimulus, while inhibition of TRAAK will lead to membrane depolarization and increased excitability.

-

Function at Nodes of Ranvier: TRAAK is specifically localized to the nodes of Ranvier in myelinated axons throughout the central and peripheral nervous systems.[4][5][18] At the node, its basal leak current helps maintain a hyperpolarized resting potential. This is critical for preventing voltage-gated Na+ channels from entering an inactivated state, thereby ensuring their maximum availability for the propagation of action potentials during saltatory conduction.[4][19] The mechanosensitivity of TRAAK at the node may also serve a neuroprotective role, counteracting mechanically-induced depolarizations that could lead to ectopic action potentials.[4][18]

Data Presentation: Quantitative Properties of TRAAK Channels

The following tables summarize key quantitative data reported for TRAAK channels.

Table 1: Conductance and Ion Selectivity

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Single-Channel Conductance | ~90 pS | At +80 mV | [20] |

| 82.9 ± 15.2 pS | At +80 mV, symmetrical 150 mM KCl | [21] | |

| 116.0 ± 17.4 pS | At -80 mV, symmetrical 150 mM KCl | [21] | |

| 65.4 ± 3.2 pS | At +100 mV, symmetrical 150 mM KCl | [22] |

| Ion Selectivity | Highly selective for K+ over Na+ | Change in reversal potential with external [K+] |[1] |

Table 2: Gating and Regulation Properties

| Parameter | Value / Observation | Stimulus | Source(s) |

|---|---|---|---|

| Mechanosensitivity | Activated by positive pressure in outside-out patches | Membrane Stretch / Tension | [1] |

| Open probability increases in a pressure-dependent manner | Intra-pipette pressure up to 60 mmHg | [20] | |

| Thermosensitivity | 7- to 20-fold increase in background current | Temperature increase from 14°C to 42°C | [12] |

| ~12- to 20-fold increase in activity | Temperature increase from 17°C to ~40°C | [7][13] | |

| Lipid Activation | Robustly activated above basal levels | Arachidonic Acid (AA) | [1] |

| 5- to 20-fold potentiation of background currents | Polyunsaturated Fatty Acids (PUFAs) | [12] | |

| Dose-dependent activation | Phosphatidic Acid (PA) | [15][16] | |

| Pharmacology | Partially inhibited | Ba2+ (high concentration) | [12][20] |

| | Insensitive | TEA, 4-AP, Quinidine, Cs+ |[12] |

Experimental Protocols

Investigating TRAAK channel function relies on a combination of electrophysiology, molecular biology, and structural biology techniques.

Electrophysiology: Patch-Clamp Recording

This is the primary technique for studying ion channel activity.

-

Objective: To measure the K+ currents flowing through TRAAK channels in response to various stimuli.

-

Methodology:

-

Cell Preparation: A heterologous expression system (e.g., CHO or HEK293 cells) is transfected with a plasmid containing the human or mouse TRAAK cDNA. Alternatively, primary neurons can be cultured.

-

Pipette Solution (Internal): A typical internal solution mimics the intracellular ionic environment. Example composition: 150 mM KCl, 5 mM EGTA, 10 mM HEPES, pH adjusted to 7.4 with KOH.

-

Bath Solution (External): A typical external solution mimics the extracellular environment. Example composition: 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH adjusted to 7.4 with NaOH.

-

Recording Configurations:

-

Whole-Cell: Measures the sum of currents from all channels on the cell surface. Used to assess macroscopic currents and responses to bath-applied drugs or temperature changes.

-

Excised Patch (Inside-Out/Outside-Out): Isolates a small patch of membrane containing one or a few channels. This configuration is crucial for studying single-channel properties (conductance, open probability) and for applying stimuli directly to the membrane, such as pressure or specific lipids.

-

-

Stimulation:

-

Mechanical Stretch: Applied to excised patches via a high-speed pressure clamp that delivers controlled positive or negative pressure through the recording pipette.[1]

-

Temperature: The bath solution is heated or cooled using a perfusion system with an in-line heater/cooler and a thermocouple placed near the cell.[14]

-

Pharmacology: Compounds are applied to the bath via a perfusion system.

-

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier, digitized, and stored for analysis. Voltage protocols typically involve voltage steps or ramps to determine the current-voltage (I-V) relationship.[1][17]

-

Protein Reconstitution and Lipid Bilayer Recording

This method allows the study of purified channels in a controlled lipid environment.

-

Objective: To confirm that channel function is intrinsic to the protein and to precisely control the lipid environment.

-

Methodology:

-

Protein Expression and Purification: TRAAK is overexpressed (e.g., in yeast or insect cells) and purified using affinity chromatography.

-

Liposome Reconstitution: The purified TRAAK protein is incorporated into lipid vesicles (liposomes) of a defined composition.

-

Planar Lipid Bilayer: A solvent-free lipid bilayer is formed across a small aperture separating two chambers.

-

Channel Incorporation: TRAAK-containing liposomes are fused with the planar bilayer.

-

Recording: Ion flux across the bilayer is measured electrically, allowing for single-channel analysis in a completely artificial system.[1]

-

Visualizations: Pathways and Workflows

Diagram 1: TRAAK Channel Polymodal Gating

Caption: Polymodal gating of the TRAAK channel by physical and chemical stimuli.

Diagram 2: Experimental Workflow for TRAAK Characterization

Caption: Workflow for electrophysiological characterization of TRAAK channels.

Diagram 3: TRAAK's Role in Modulating Neuronal Firing

Caption: Logical flow of TRAAK channel activation to neuronal excitability.

References

- 1. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier | eLife [elifesciences.org]

- 5. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physical basis for distinct basal and mechanically gated activity of the human K+ channel TRAAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechano-activated K+ channels TRAAK and TREK-1 control both warm and cold perception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physical mechanism for gating and mechanosensitivity of the human TRAAK K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physical mechanism for gating and mechanosensitivity of the human TRAAK K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. catalogue-bsn.sorbonne-nouvelle.fr [catalogue-bsn.sorbonne-nouvelle.fr]

- 12. tandfonline.com [tandfonline.com]

- 13. embopress.org [embopress.org]

- 14. Ultrasound activates mechanosensitive TRAAK K+ channels through the lipid membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective regulation of human TRAAK channels by biologically active phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. frontiersin.org [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 20. Axonal membrane stretch suppresses neuronal excitability by activating mechanosensitive K2P channels at the node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antagonistic Effect of a Cytoplasmic Domain on the Basal Activity of Polymodal Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cris.unibo.it [cris.unibo.it]

RU-Traak-2: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-Traak-2 is a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel, a member of the two-pore domain potassium (K2P) channel family.[1][2] K2P channels are crucial in setting the resting membrane potential and regulating neuronal excitability. The TREK subfamily, which includes TRAAK (K2P4.1), TREK-1 (K2P2.1), and TREK-2 (K2P10.1), are particularly important in the central and peripheral nervous systems.[3] They are polymodal channels, responding to a variety of physical and chemical stimuli, including membrane stretch, temperature, pH, and lipids.[3][4][5] This makes them intriguing targets for therapeutic intervention in a range of neurological disorders.

While this compound is primarily identified as a TRAAK inhibitor, related compounds have been shown to inhibit other K2P channels, including TWIK-1, TASK-1, and TRESK.[1] It is plausible that this compound also exhibits some activity against the closely related TREK-1 and TREK-2 channels, although its detailed selectivity profile is not extensively documented in publicly available literature.[1] This guide provides an in-depth overview of the potential applications of this compound in neuroscience research, based on the known functions of its primary target, the TRAAK channel, and the closely related TREK-1 channel.

Core Concepts: The Role of TRAAK and TREK-1 in Neuroscience

TRAAK and TREK-1 channels are widely expressed in the nervous system and play significant roles in various physiological and pathophysiological processes.[3]

-

Neuronal Excitability: By providing a "leak" potassium current, these channels help to maintain the resting membrane potential of neurons. Their activity generally hyperpolarizes the neuron, making it less likely to fire an action potential. Inhibition of these channels would therefore be expected to increase neuronal excitability.[3]

-

Mechanosensation: TRAAK and TREK-1 are mechanosensitive channels that are activated by membrane stretch.[5][6][7] This property is crucial for processes such as cellular volume regulation and the sensation of touch and pain. In the peripheral nervous system, they are found in sensory neurons where they contribute to the perception of mechanical stimuli.[3]

-

Thermosensation: The activity of TREK and TRAAK channels is also modulated by temperature, with their background currents increasing significantly between 14°C and 42°C.[3]

-

Neuroprotection: Activation of TRAAK and TREK channels can be neuroprotective. For instance, in conditions like ischemia, the release of arachidonic acid and other lipids can open these channels, leading to hyperpolarization and a reduction in excitotoxicity.[8]

-

Pain and Anesthesia: The involvement of TREK and TRAAK channels in nociception has made them targets for the development of analgesics. Furthermore, volatile anesthetics are known to open TREK-1 channels, contributing to their anesthetic effect.[3]

-

Depression: TREK-1 has been implicated in the pathophysiology of depression. Selective serotonin reuptake inhibitors (SSRIs) like fluoxetine have been shown to inhibit TREK-1.[3]

Data Presentation: Pharmacology of the TREK Subfamily

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the pharmacological properties of various modulators of the TREK channel subfamily to provide a comparative context.

| Compound | Target(s) | Effect | Reported IC50/EC50 | Reference |

| Riluzole | TREK & TRAAK | Activation | - | [3] |

| Fluoxetine | TREK-1 & TREK-2 | Inhibition | - | [1] |

| Norfluoxetine | TREK-1 & TREK-2 | Inhibition | - | [1] |

| Ruthenium Red | TREK-2 & TRAAK | Inhibition | IC50 = 0.2 µM (TREK-2) | [9] |

| Bupivacaine | TREK-1 | Inhibition | - | [3] |

| Lidocaine | TREK-1 | Inhibition | - | [3] |

| Arachidonic Acid | TREK & TRAAK | Activation | - | [7] |

| Gadolinium | TRAAK | Inhibition (reversible) | Micromolar concentrations | [7] |

Experimental Protocols

The following provides a detailed methodology for a key experiment to characterize the effect of a compound like this compound on neuronal excitability using whole-cell patch-clamp electrophysiology.

Objective: To determine the effect of this compound on the resting membrane potential and action potential firing of cultured primary neurons (e.g., dorsal root ganglion neurons or cortical neurons).

Materials:

-

Primary neuron culture

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 0.5 EGTA, 2 ATP-Mg, 0.1 GTP-Na (pH 7.2 with KOH)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Cell Preparation: Plate primary neurons on glass coverslips and culture for 5-7 days.

-

Solution Preparation: Prepare and filter-sterilize external and internal solutions. On the day of the experiment, prepare working concentrations of this compound in the external solution. A vehicle control (containing the same concentration of DMSO without the compound) must also be prepared.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a neuron with the patch pipette and form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Switch the amplifier to current-clamp mode.

-

-

Data Acquisition:

-

Resting Membrane Potential (RMP): Record the RMP for a stable period (e.g., 2-3 minutes) in the control external solution.

-

Action Potential Firing: Inject a series of depolarizing current steps (e.g., from -20 pA to +100 pA in 20 pA increments, for 500 ms) to elicit action potentials. Record the number of action potentials fired at each current step.

-

Drug Application: Perfuse the chamber with the external solution containing this compound at the desired concentration.

-

Post-Drug Recording: After a few minutes of drug application, repeat the RMP measurement and the current injection protocol to assess changes in neuronal excitability.

-

Washout: Perfuse the chamber with the control external solution to determine the reversibility of the drug's effects.

-

-

Data Analysis:

-

Measure the RMP before, during, and after drug application.

-

Construct a current-frequency plot (number of action potentials vs. injected current) for each condition (control, drug, washout).

-

Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of any observed changes.

-

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates a simplified signaling pathway involving the TREK-1 channel, which can be modulated by G-protein coupled receptors (GPCRs) and subsequently affect neuronal excitability. Inhibition of TREK-1 by a compound like this compound would be expected to counteract the hyperpolarizing effect of the channel.

Caption: GPCR-mediated inhibition of TREK-1 signaling.

Experimental Workflow

The following diagram outlines a logical workflow for investigating the role of TRAAK/TREK-1 channels in mechanosensation using this compound.

Caption: Workflow for studying mechanosensitive currents.

Conclusion

This compound, as an inhibitor of the TRAAK channel and potentially other TREK subfamily members, represents a valuable pharmacological tool for neuroscience research. Its application can aid in elucidating the roles of these critical K2P channels in regulating neuronal excitability, mechanosensation, and their involvement in various neurological and psychiatric conditions. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals to explore the multifaceted functions of TRAAK and TREK-1 channels and to investigate the therapeutic potential of their modulation. Further characterization of the selectivity and in vivo effects of this compound will be essential to fully realize its utility in advancing our understanding of the nervous system.

References

- 1. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tension activation of mechanosensitive two-pore domain K+ channels TRAAK, TREK-1, and TREK-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Axonal membrane stretch suppresses neuronal excitability by activating mechanosensitive K2P channels at the node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRAAK is a mammalian neuronal mechano-gated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of TREK-2-like Channels in the Pyramidal Neurons of Rat Medial Prefrontal Cortex Depends on Cytoplasmic Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential sensitivity of TREK-1, TREK-2 and TRAAK background potassium channels to the polycationic dye ruthenium red - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the TREK Channel Subfamily: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on the TWIK-Related K+ (TREK) channel subfamily, comprising TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). These channels are members of the two-pore domain potassium (K2P) channel family, which are critical in setting the resting membrane potential and controlling cellular excitability.[1][2] Their polymodal nature, responding to a diverse array of physical and chemical stimuli, positions them as significant therapeutic targets for conditions including pain, depression, and ischemia.[1][3]

Molecular Architecture and Diversity

The TREK subfamily channels are dimers, with each subunit containing four transmembrane segments (M1-M4) and two pore-forming domains (P1 and P2).[3] This unique topology creates a central pore for potassium ion conduction. TREK-1 and TREK-2 share significant sequence homology (~65-78%), while their similarity to TRAAK is lower (~40-45%).[1][2] This molecular variance contributes to their distinct functional and pharmacological profiles.

Molecular heterogeneity within the subfamily is further amplified by:

-

Alternative Translation Initiation: The use of different start codons in the N-terminus of TREK-2 results in protein isoforms with distinct single-channel conductances.[4]

-

Heterodimerization: TREK-1 can form functional heterodimers with both TREK-2 and TRAAK. These hybrid channels exhibit unique biophysical and regulatory properties, different from their homodimeric counterparts, thus expanding the functional diversity of K2P channels in the nervous system.[3]

Polymodal Gating and Regulation

TREK channels are renowned for their ability to integrate multiple, diverse stimuli, acting as cellular sensors.[1][5] Their gating is controlled by a C-type gate at the selectivity filter, and their activity is modulated by large conformational changes in the transmembrane helices.[1][6]

Key Regulatory Mechanisms:

-

Mechanosensation: All three subfamily members are activated by mechanical stimuli such as membrane stretch and convex curvature.[2][7][8] This process is linked to the movement of the M4 transmembrane helix between a low-activity "down" state and a high-activity "up" state.[9][10] The "down" state creates a fenestration open to the membrane bilayer, while the "up" state is associated with increased channel activity.[1][11]

-

Thermosensation: TREK-1 and TRAAK are robustly activated by heat, with their activity increasing 7- to 20-fold between 14°C and 42°C.[2][12] This positions them to play a role in thermosensation and the perception of painful heat.[13]

-

pH Sensitivity: TREK channels are modulated by both intracellular and extracellular pH. Intracellular acidosis activates TREK-1 and TREK-2, a process dependent on the C-terminal domain.[1][3] Extracellular pH modulation is mediated by a histidine residue in the loop connecting the P1 helix to the CAP domain.[1]

-

Lipid Regulation: Polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), are potent activators of all TREK subfamily members.[2][3] This is a direct effect on the channel. Additionally, the phospholipid PIP2 is known to stimulate TREK-1 activity.[3]

-

Signaling Pathways and Interacting Proteins: TREK-1 and TREK-2 activity is inhibited by the activation of Gs and Gq-coupled G-protein coupled receptors (GPCRs).[2][14] This inhibition is mediated by phosphorylation of serine residues in the C-terminal domain by Protein Kinase A (PKA) and Protein Kinase C (PKC).[2] In contrast, TRAAK is not regulated by these kinases.[2] The channels also interact with scaffolding proteins like A-Kinase Anchoring Protein 150 (AKAP150) and Microtubule-Associated Protein 2 (Mtap2), which modulate channel gating and trafficking to the plasma membrane.[2][3]

Quantitative Data: Biophysical Properties

The biophysical properties of TREK channels, particularly their single-channel conductance, can vary based on the specific channel, the presence of regulatory subunits, and experimental conditions.

| Channel | Single-Channel Conductance (pS) | Conditions / Notes |

| TREK-1 | ~100-130 pS | Large conductance state.[15][16] |

| ~60 pS | Small conductance state.[15] | |

| 103 ± 18 pS | In DRG neurons at -40 mV.[17] | |

| TREK-2 | ~118-224 pS | Large conductance state, associated with shorter N-terminus isoforms.[4][18] |

| ~52 pS | Small conductance state, associated with the full-length N-terminus isoform.[4] | |

| TRAAK | ~45 pS | Generally exhibits a smaller conductance compared to TREK-1 and TREK-2. |

| TRESK/TREK-2 | ~40 pS | Heterodimeric tandem channel with intermediate conductance.[18] |

Pharmacology of the TREK Subfamily

The development of selective pharmacological tools for TREK channels is an active area of research. Unlike other potassium channels, they are insensitive to classical blockers like 4-aminopyridine and tetraethylammonium.[12]

| Compound Class | Compound(s) | Target(s) | Effect |

| General Activators | Riluzole, BL-1249, ML67-33 | TREK-1, TREK-2, TRAAK | Activation[1][19] |

| Selective Activators | ML335, ML402, GI-530159 | TREK-1, TREK-2 | Activation[1][3] |

| Aristolochic Acid | TREK-2 (also TREK-1) | Activation[1][19] | |

| General Anesthetics | Halothane, Isoflurane, Chloroform | TREK-1, TREK-2 | Activation[3][12] |

| General Inhibitors | ML45, TKDC | TREK-1, TREK-2, TRAAK | Inhibition[1] |

| Selective Inhibitors | Fluoxetine (Prozac), Norfluoxetine | TREK-1, TREK-2 | Inhibition[1][6] |

| Antipsychotics (e.g., Chlorpromazine) | TREK-1, TREK-2 | Inhibition[1][2] | |

| Peptide Inhibitors | Spadin | TREK-1 | Inhibition[1] |

| Ruthenium Blockers | Ruthenium Red (RuR), Ru360 | TREK-2, TRAAK | Inhibition[1] |

| Local Anesthetics | Bupivacaine, Lidocaine | TREK-1 | Inhibition[2][20] |

Key Experimental Protocols

The study of TREK channels relies on a combination of electrophysiological, molecular, and high-throughput screening techniques.

A. Electrophysiological Recording (Patch-Clamp)

-

Objective: To measure the ion flow through channels and characterize their gating, conductance, and pharmacology.

-

Methodology:

-

Cell Preparation: TREK channels are expressed heterologously in cell lines (e.g., HEK293, CHO) or studied in native cells like dorsal root ganglion (DRG) neurons.[13][19]

-

Pipette Formation: A glass micropipette with a ~1 µm tip diameter is pressed against the cell membrane to form a high-resistance (>1 GΩ) "gigaseal".

-

Recording Configurations:

-

Whole-Cell: The membrane patch is ruptured, allowing control of the intracellular solution and measurement of the total current from all channels on the cell surface. Used to assess responses to bath-applied drugs or changes in extracellular pH.[3]

-

Inside-Out: The membrane patch is excised with the intracellular side facing the bath solution. Ideal for studying the direct effects of intracellular molecules like PIP2, PKA, or PKC.[3]

-

Cell-Attached: The seal is maintained without rupturing the membrane. This configuration is used to study single-channel kinetics and is particularly useful for investigating mechanosensitivity by applying negative or positive pressure through the recording pipette.[7]

-

-

Data Acquisition: Voltage-clamp or current-clamp protocols are applied to measure currents or changes in membrane potential, respectively.

-

B. High-Throughput Screening (Thallium Flux Assay)

-

Objective: To rapidly screen large compound libraries for potential TREK channel activators or inhibitors.

-

Methodology:

-

Principle: This fluorescence-based assay uses thallium (Tl+) as a surrogate for K+ due to its similar permeability through K+ channels and the availability of Tl+-sensitive fluorescent dyes.[19]

-

Cell Line: A stable cell line inducibly expressing the target TREK channel (e.g., TREK-2) is used.[19]

-

Assay Workflow:

-

Cells are plated in multi-well plates and loaded with a Tl+-sensitive fluorescent dye.

-

Test compounds are added to the wells.

-

A Tl+-containing buffer is added to create an inward gradient.

-

If a compound activates the TREK channels, Tl+ flows into the cell, causing an increase in fluorescence.

-

Fluorescence intensity is measured over time using a plate reader.

-

-

Hit Confirmation: Positive "hits" from the primary screen are then validated and characterized using secondary assays, primarily patch-clamp electrophysiology, to confirm direct channel modulation and determine potency (EC50/IC50).[19]

-

C. Protein-Protein Interaction Assays

-

Objective: To identify and confirm proteins that physically associate with and regulate TREK channels.

-

Methodologies:

-

Yeast Two-Hybrid (Y2H): A genetic method used to screen a cDNA library for potential interacting partners. The N- or C-terminus of a TREK channel is used as "bait" to "fish" for "prey" proteins. This technique was instrumental in identifying the interaction between TREK-1 and β-COP.[3]

-

Co-immunoprecipitation (Co-IP): An antibody-based technique used to pull down a target protein (e.g., TREK-1) from a cell lysate. If another protein (e.g., Mtap2 or AKAP150) is bound to the target, it will be pulled down as well and can be detected by Western blotting. This method confirms interactions within a cellular context.[3]

-

Physiological and Therapeutic Relevance

The diverse regulatory inputs and widespread expression of TREK channels implicate them in numerous physiological and pathological processes.

-

Pain and Nociception: TREK-1, TREK-2, and TRAAK are highly expressed in small-diameter DRG neurons, which are crucial for pain signaling.[3][13] By setting the resting membrane potential, they act as a brake on neuronal excitability. Activation of these channels hyperpolarizes the neuron, making it less likely to fire action potentials in response to noxious stimuli. Consequently, TREK channel activators are being explored as a novel class of analgesics for inflammatory and neuropathic pain.[19][21][22]

-

Neuroprotection: TREK-1 is implicated in protecting neurons from damage during events like ischemia.[3][23] Its activation can reduce excitotoxicity.

-

Depression and Anesthesia: TREK-1 has emerged as a target for both antidepressant and anesthetic drugs. Inhibition of TREK-1 has been shown to produce antidepressant-like effects in animal models.[1] Conversely, activation of TREK-1 by volatile anesthetics contributes to their anesthetic effect.[3][14]

-

Cardiovascular Function: TREK-1 is expressed in cardiomyocytes and vascular smooth muscle, where it contributes to regulating the cardiac action potential and vascular tone.[1][16]

The intricate biology and pharmacology of the TREK channel subfamily provide a rich field for further investigation. A deeper understanding of their structure, gating mechanisms, and interacting partners will be crucial for the development of subtype-selective modulators to treat a wide range of neurological and cardiovascular disorders.

References

- 1. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]

- 4. Control of the single channel conductance of K2P10.1 (TREK-2) by the amino-terminus: role of alternative translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. K2P channel gating mechanisms revealed by structures of TREK-2 and a complex with Prozac - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRAAK is a mammalian neuronal mechano-gated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Mechanosensitive Gating of the TREK-2 Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural models of TREK channels and their gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TREK channels in Mechanotransduction: a Focus on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. TRESK and TREK-2 two-pore-domain potassium channel subunits form functional heterodimers in primary somatosensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective Small Molecule Activators of TREK-2 Channels Stimulate Dorsal Root Ganglion c-Fiber Nociceptor Two-Pore-Domain Potassium Channel Currents and Limit Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scbt.com [scbt.com]

- 21. TREK ion channels, targets involved in pathophysiology and pharmacology of pain | ANR [anr.fr]

- 22. Regulation of two-pore-domain potassium TREK channels and their involvement in pain perception and migraine - INOVPAIN 2.0 [fhu.inovpain.org]

- 23. KCNK2 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Utilizing RU-Traak-2 in Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction